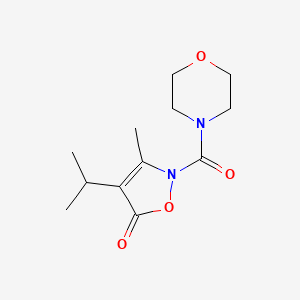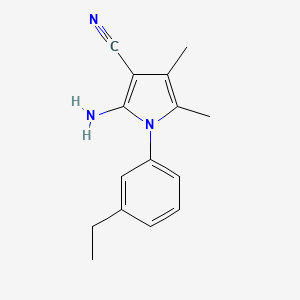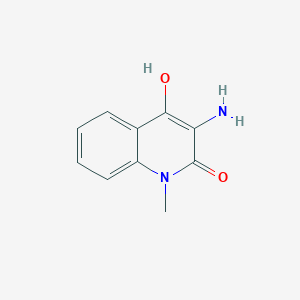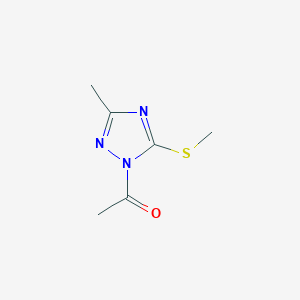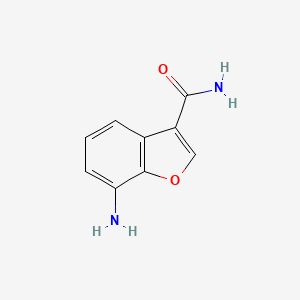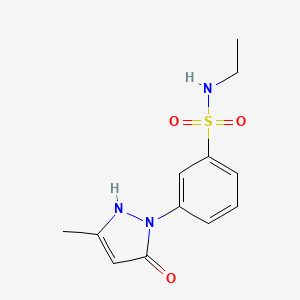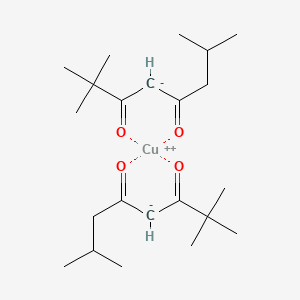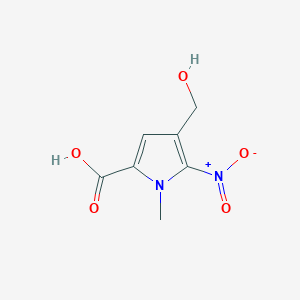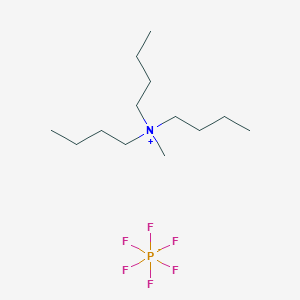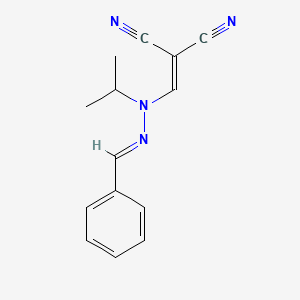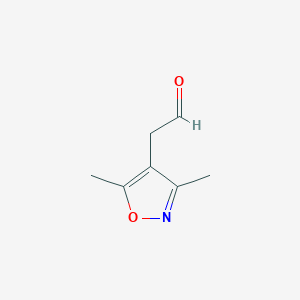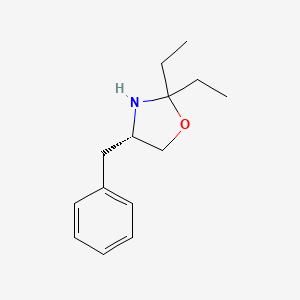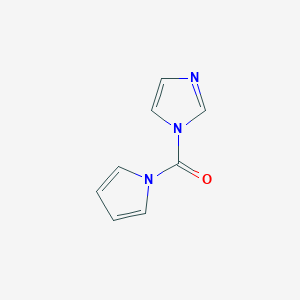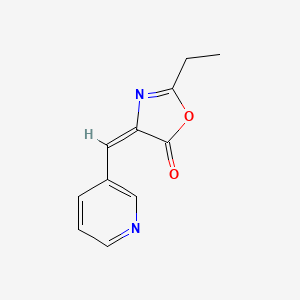
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone is a fluorinated organic compound with the molecular formula C5H4F2N2O. It features a pyrazole ring substituted with two fluorine atoms and an ethanone group. Fluorinated compounds like this one are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced bioavailability .
Preparation Methods
The synthesis of 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3,4-difluoropyrazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This results in the inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone can be compared with other fluorinated pyrazole derivatives, such as:
1-(3,4-Difluorophenyl)-1H-pyrazole: Similar in structure but lacks the ethanone group, which affects its reactivity and biological activity.
1-(3,4-Difluoro-1H-pyrazol-1-yl)propanone: Contains an additional carbon in the side chain, which can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
73305-85-8 |
|---|---|
Molecular Formula |
C5H4F2N2O |
Molecular Weight |
146.09 g/mol |
IUPAC Name |
1-(3,4-difluoropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H4F2N2O/c1-3(10)9-2-4(6)5(7)8-9/h2H,1H3 |
InChI Key |
FLPGKWMIXHXOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


